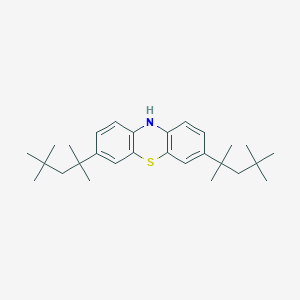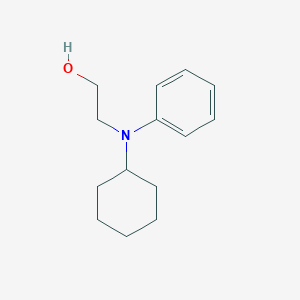
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide, commonly known as DMTF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.29 g/mol. In
Mecanismo De Acción
The mechanism of action of DMTF is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. DMTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. DMTF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Efectos Bioquímicos Y Fisiológicos
DMTF has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that DMTF inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMTF has also been shown to have anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTF has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DMTF has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on DMTF. One area of interest is the development of DMTF-based drugs for the treatment of cancer and inflammation. Another area of interest is the use of DMTF as a building block for the synthesis of novel polymers and materials. Additionally, more research is needed to fully understand the mechanism of action of DMTF and its potential applications in various fields.
Métodos De Síntesis
DMTF can be synthesized using a simple one-pot reaction between 2,4-dimethylphenylamine and trifluoroacetyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The yield of the reaction is typically high, and the purity of the product can be improved using recrystallization.
Aplicaciones Científicas De Investigación
DMTF has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DMTF has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In materials science, DMTF has been used as a building block for the synthesis of novel polymers and materials. In environmental science, DMTF has been studied as a potential pollutant and its degradation products have been investigated.
Propiedades
Número CAS |
14618-47-4 |
|---|---|
Nombre del producto |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
Fórmula molecular |
C10H10F3NO |
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-4-8(7(2)5-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
MFSPRVXZMOZECF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C |
Otros números CAS |
14618-47-4 |
Sinónimos |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



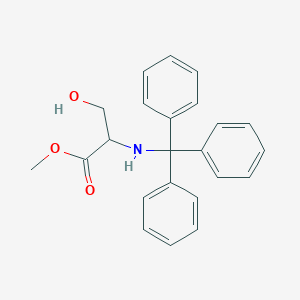
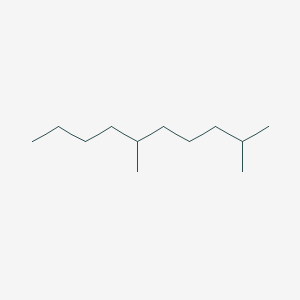
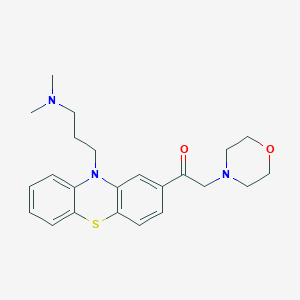
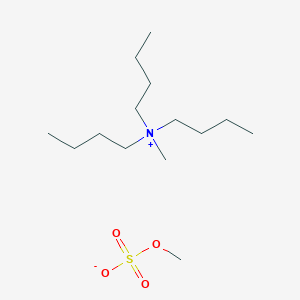
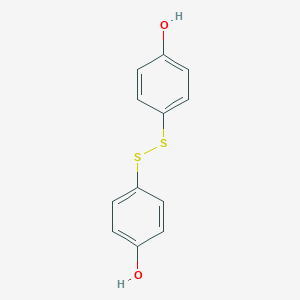
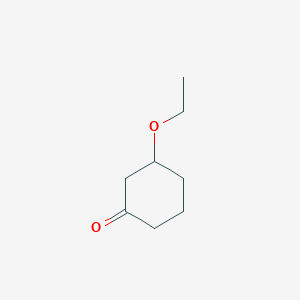
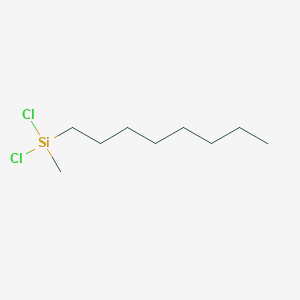
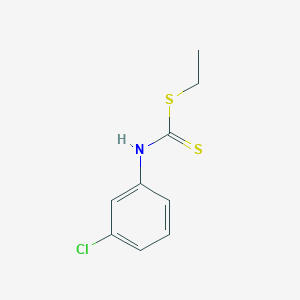
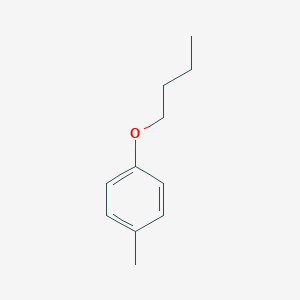

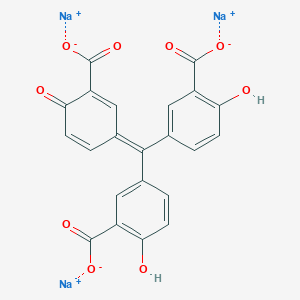
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
